3,5-Diamino-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
3,5-Diamino-1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diamino-1-methyl-1H-pyrazole-4-carboxamide typically involves the reaction of hydrazine derivatives with β-diketones. One common method includes the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives under reflux conditions . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
3,5-Diamino-1-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce corresponding amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3,5-Diamino-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Aminopyrazole
- 4-Aminopyrazole
- 5-Aminopyrazole
Comparison
Compared to other aminopyrazoles, 3,5-Diamino-1-methyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, its dual amino groups at positions 3 and 5 make it more versatile in forming hydrogen bonds, enhancing its binding affinity to molecular targets .
Properties
Molecular Formula |
C5H9N5O |
---|---|
Molecular Weight |
155.16 g/mol |
IUPAC Name |
3,5-diamino-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C5H9N5O/c1-10-4(7)2(5(8)11)3(6)9-10/h7H2,1H3,(H2,6,9)(H2,8,11) |
InChI Key |
WCSCPWGSLHZKBR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)N)C(=O)N)N |
Origin of Product |
United States |
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